Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. The presence of a carboxylate group and a methyl group on the imidazo[1,2-a]pyridine core enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride, also known as EN300-7472975, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a range of effects such as antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting that they may interact with biochemical pathways involving these ions.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have a broad range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One efficient method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones under basic conditions . This reaction typically requires a base such as sodium hydroxide (NaOH) and can be carried out in aqueous media at ambient temperature.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions using catalysts such as copper, iron, gold, ruthenium, and palladium . These methods allow for the large-scale synthesis of the compound with high yields and purity. The use of green chemistry principles, such as metal-free and aqueous synthesis, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the carboxylate group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K₂CO₃.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds with various functional groups.
Scientific Research Applications
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
Imidazo[1,2-a]pyridine-3-carboxylate derivatives: Used in medicinal chemistry for their broad-spectrum antimicrobial properties.
Uniqueness
Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. Its hydrochloride salt form improves its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-7-6-12-4-3-8(10(13)14-2)5-9(12)11-7;/h3-6H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSONRQAWJCKQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.